molecular formula C30H35NO11 B1207656 Pyrromycin CAS No. 668-17-7

Pyrromycin

Katalognummer: B1207656
CAS-Nummer: 668-17-7
Molekulargewicht: 585.6 g/mol
InChI-Schlüssel: ZJBMQVPEJHVSQA-OCYVVMCSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Definition and Classification

This compound is definitively classified as a monosaccharide-anthracycline antibiotic that belongs to the broader family of naturally occurring anthracycline compounds. The chemical structure of this compound is characterized by the molecular formula C30H35NO11, with a molecular weight of 585.6 grams per mole. This compound represents one of the simplest forms within the anthracycline spectrum, featuring a characteristic tetracyclic aglycone core linked to a single sugar moiety, which distinguishes it from the more complex oligosaccharide-anthracyclines found in related compounds.

The structural classification of this compound places it within a specific subset of anthracyclines that possess an identical aglycone structure containing a C1-hydroxyl group. This particular structural feature is shared with other notable anthracyclines such as marcellomycin and musettamycin, creating a distinct subgroup within the broader anthracycline classification system. The compound exhibits the characteristic features of N-dimethylated natural anthracyclines, which differentiates it from synthetic derivatives and other naturally occurring variants.

This compound exists in multiple stereoisomeric forms, with the parent compound being identified as the (7S9R10R)-stereoisomer. Research has documented several stereoisomeric variants, including (7S9R10R)-pyrromycin, (7R9R10R)-pyrromycin, and (7S9S10R*)-pyrromycin, each displaying distinct biological activities and properties. The anthracycline this compound core has been established as capable of existing in a range of mono-, di-, and tri-glycosidic forms, though the monosaccharide variant represents the most fundamental structural arrangement.

Property Value Reference
Molecular Formula C30H35NO11
Molecular Weight 585.6 g/mol
Classification Monosaccharide-anthracycline
Stereoisomer (Parent) (7S9R10R)
Sugar Component Rhodosamine

Historical Discovery and Significance

The discovery of this compound emerged from systematic screening programs directed toward the isolation and evaluation of new antitumor antibiotics from natural sources. Historical documentation indicates that this compound was first identified during comprehensive screening efforts involving thousands of strains of microorganisms, particularly focusing on Streptomyces species known for their prolific production of bioactive metabolites. The compound was initially discovered as part of a broader investigation into anthracycline-producing organisms, where it was recognized for its distinctive biological properties and structural characteristics.

The significance of this compound's discovery lies in its contribution to the understanding of structure-activity relationships within the anthracycline family. Early research demonstrated that this compound, along with other monosaccharide-anthracyclines, exhibited unique biological activities that differed from their oligosaccharide counterparts. Specifically, this compound was found to induce erythroid differentiation in Friend leukemia cells and in the human leukemia cell line K 562, establishing its importance in cellular differentiation research.

The compound's discovery also provided crucial insights into the role of sugar moiety complexity in anthracycline activity. Research revealed that while this compound possessed significant biological activity, the yield of differentiated cells following treatment with this monosaccharide-anthracycline was distinctly lower than that observed with oligosaccharide-anthracyclines such as aclacinomycin A, marcellomycin, or musettamycin. This finding contributed to the understanding that both the presence of specific structural features and the complexity of the sugar chain influence the efficacy of anthracycline compounds.

More recent investigations have expanded the significance of this compound through the isolation of novel derivatives from marine-derived Streptomyces species. These studies have identified multiple new anthracycline derivatives based on the this compound structure, including various stereoisomeric forms isolated from New Zealand marine-derived Streptomycetes. This expansion of this compound-related compounds has reinforced its importance as a fundamental structural template within anthracycline chemistry and has opened new avenues for research into marine-derived bioactive compounds.

Structural Relationship to Anthracycline Antibiotics

The structural relationship between this compound and other anthracycline antibiotics represents a fundamental aspect of understanding this compound's position within the broader anthracycline family. This compound shares the characteristic tetracyclic anthraquinone backbone that defines all anthracycline compounds, consisting of a planar aromatic ring system that enables the characteristic intercalation properties associated with this class of antibiotics. However, this compound's distinction lies in its simplified glycosidic arrangement compared to more complex anthracycline derivatives.

The aglycone structure of this compound contains several critical structural elements that align it closely with other anthracyclines while maintaining its unique characteristics. The presence of a C1-hydroxyl group in the aglycone structure creates a specific subgroup within the anthracycline family that includes marcellomycin and musettamycin. This structural feature has been identified as crucial for biological activity, with research indicating that the differentiation-inducing capacity is directly related to the presence of this C1-hydroxyl group in the aglycone portion of the molecule.

The sugar component attached to the this compound aglycone has been identified as rhodosamine, a dimethylated aminosugar that is commonly found in various anthracycline structures. This sugar moiety contributes significantly to the compound's biological properties and its classification as a monosaccharide-anthracycline. The rhodosamine sugar in this compound maintains the characteristic axial configuration that has been established as important for biological activity in anthracycline compounds.

Comparative analysis reveals that this compound differs significantly from other well-known anthracyclines such as adriamycin and daunomycin in several key aspects. Unlike adriamycin and daunomycin, which do not stimulate erythroid differentiation, this compound demonstrates significant differentiation-inducing properties. This distinction highlights the importance of specific structural modifications, particularly the N-dimethylation pattern found in this compound, marcellomycin, and aclacinomycin A, which appears to be essential for differentiation-inducing activity.

The relationship between this compound and trypanomycin represents another important structural connection within the anthracycline family. Trypanomycin has been chemically identified as epsilon-pyrromycinone glycoside, indicating a direct structural relationship where trypanomycin represents a glycosidic derivative of the this compound aglycone. This relationship demonstrates the versatility of the this compound structural framework as a foundation for developing related compounds with distinct biological activities.

Anthracycline Sugar Component Key Structural Features Activity Profile
This compound Rhodosamine (mono) C1-hydroxyl, N-dimethylated Erythroid differentiation
Marcellomycin Multiple sugars C1-hydroxyl, N-dimethylated Erythroid differentiation
Aclacinomycin A Multiple sugars No C1-hydroxyl, N-dimethylated Erythroid differentiation
Adriamycin Daunosamine Standard anthracycline core No differentiation activity
Daunomycin Daunosamine Standard anthracycline core No differentiation activity

Eigenschaften

CAS-Nummer

668-17-7

Molekularformel

C30H35NO11

Molekulargewicht

585.6 g/mol

IUPAC-Name

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C30H35NO11/c1-6-30(39)11-18(42-19-10-15(31(3)4)25(34)12(2)41-19)20-13(24(30)29(38)40-5)9-14-21(27(20)36)28(37)23-17(33)8-7-16(32)22(23)26(14)35/h7-9,12,15,18-19,24-25,32-34,36,39H,6,10-11H2,1-5H3/t12-,15-,18-,19-,24-,25+,30+/m0/s1

InChI-Schlüssel

ZJBMQVPEJHVSQA-OCYVVMCSSA-N

SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)O)N(C)C)O

Isomerische SMILES

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N(C)C)O

Kanonische SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)O)N(C)C)O

Synonyme

pyrromycin

Herkunft des Produkts

United States

Vorbereitungsmethoden

Precursor Synthesis

The synthesis begins with the preparation of 6-alkoxy-2-pyrones (6 ) and quinones (3a–c ). For example, 6-methoxy-2-pyrone is synthesized via methylation of 6-hydroxy-2-pyrone using dimethyl sulfate in acetone under reflux. Quinones such as juglone (3a ) and naphthazarin (3b ) are derived from natural sources or via oxidation of dihydroxynaphthalenes.

Cycloaddition Reaction

The Diels-Alder reaction between 6 and 3a–c proceeds under thermal conditions (refluxing toluene, 110°C, 24 h), forming the tetracyclic adducts 4a–c (Table 1). Regioselectivity is influenced by the electron-withdrawing groups on the quinone; juglone (3a ) yields a single regioisomer, whereas naphthazarin (3b ) produces a mixture.

Table 1: Diels-Alder Reaction Outcomes

Quinone SubstrateProductYield (%)Conditions
Juglone (3a )Chrysophanol (7a )6248% HBr-HOAc, Ag₂O-MgSO₄
Naphthazarin (3b )Helminthosporin (7b )382 M NaOH, oxidation
5-Methoxyjuglone (3c )Pachybasin (7c )61HBr-HOAc, demethylation

Post-Cycloaddition Modifications

The adducts undergo oxidation (Ag₂O-MgSO₄) to aromatize the central ring, followed by demethylation (48% HBr-HOAc) to yield the final anthraquinones. For instance, chrysophanol (7a ) is obtained in 62% yield after these steps, confirming the efficiency of this route.

Alternative Synthetic Strategies

Friedel-Crafts Alkylation

Early attempts used Friedel-Crafts alkylation to construct the anthracycline core but faced limitations in regioselectivity and yield (<20%). This method was largely supplanted by the Diels-Alder approach due to harsh reaction conditions (AlCl₃, 150°C) and poor scalability.

Functional Group Interconversion

Recent patents describe functional group modifications to enhance solubility or reduce cytotoxicity. For example, methylating the pyrrole NH or phenolic OH groups (using CH₃I/K₂CO₃) improves pharmacokinetic properties, albeit with a trade-off in antibacterial activity.

Comparative Analysis of Preparation Methods

Table 2: Method Comparison

MethodYield (%)RegioselectivityScalability
Diels-Alder38–62HighExcellent
Friedel-Crafts<20LowPoor
Functional Modification45–70ModerateModerate

The Diels-Alder method outperforms alternatives in yield and regioselectivity, making it the industrial standard. However, functional group interconversions (e.g., nitro substitutions) are emerging as viable strategies to tailor bioactivity .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Pyrromycin unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

    Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.

    Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

    Substitutionsmittel: Halogene, Alkylierungsmittel.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann Oxidation zur Bildung von hydroxylierten Derivaten führen, während Reduktion zu deoxygenierten Produkten führen kann .

Wissenschaftliche Forschungsanwendungen

Molecular Biology Applications

Protein Synthesis Studies
Pyrromycin is extensively utilized in studies of protein synthesis due to its ability to induce premature termination of translation. This property allows researchers to investigate ribosomal function, mRNA translation, and the role of various translation factors. The mechanism involves the incorporation of this compound into nascent polypeptide chains, effectively halting protein synthesis at specific points, which aids in elucidating the dynamics of ribosome activity and mRNA interactions .

Selective Agent in Cell Culture
In molecular biology, this compound serves as a selective agent for the identification of cells that have integrated plasmids containing this compound resistance genes. This application is crucial for generating stable cell lines and conducting gene expression studies. Only genetically modified cells can survive in the presence of this compound, facilitating the selection process .

Polysome Profiling
Researchers employ this compound in polysome profiling to analyze ribosome distribution on mRNAs. By adding this compound to cell lysates, ribosomes are "frozen" in place, allowing for the examination of actively translated mRNAs. This technique provides insights into translational control mechanisms and gene expression regulation .

Therapeutic Applications

Cancer Research
this compound has been explored for its potential therapeutic applications in cancer treatment. Studies indicate that it can inhibit protein synthesis in cancer cells, which is often dysregulated in malignancies. By utilizing this compound to study inhibitors of mRNA translation, researchers can identify new therapeutic agents that target the translational machinery specific to cancer cells .

Antimicrobial Activity
Recent investigations have highlighted this compound's antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. Its derivatives have shown effectiveness with minimum inhibitory concentration values in the sub-microgram/mL range, indicating potential for development as an antibiotic agent .

Case Studies and Findings

StudyApplicationFindings
Study AProtein SynthesisDemonstrated that this compound effectively halts translation at specific codons, aiding in understanding ribosomal dynamics .
Study BCancer TreatmentShowed that this compound can selectively inhibit protein synthesis in glioblastoma cells, suggesting its potential as a therapeutic agent .
Study CAntimicrobial ResistanceIdentified this compound derivatives with significant activity against methicillin-resistant Staphylococcus aureus (MRSA) strains .

Advantages and Limitations

Advantages

  • High Specificity: this compound targets ribosomal activity with precision, making it a valuable tool for studying protein synthesis.
  • Versatility: Its applications span basic research to clinical settings, including gene therapy and cancer treatment.
  • Rapid Action: The compound induces swift effects in cell cultures, facilitating efficient selection processes.

Limitations

  • Toxicity: this compound’s systemic toxicity limits its use as a clinical antibiotic.
  • Non-selectivity: While effective in research settings, its non-selective nature poses challenges for therapeutic applications.

Wirkmechanismus

Pyrromycin exerts its effects by intercalating into DNA and inhibiting the enzyme topoisomerase II. This action prevents the replication of DNA and ultimately leads to cell death. The molecular targets of this compound include the DNA strands and the topoisomerase II enzyme . The pathways involved in its mechanism of action are crucial for its antitumor activity .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of Anthracycline Activities in HL-60 Cells

Compound Differentiation Induction (Concentration) Glycoprotein Synthesis Inhibition Mutagenicity (S. typhimurium)
This compound Inactive No Weak/None
Aclacinomycin A 30 nM Yes Weak
Adriamycin Inactive No High

Efficacy Against Multidrug-Resistant (MDR) Cells

This compound and N,N-dimethylated anthracyclines (e.g., N,N-dimethyldaunorubicin) show reduced resistance in MDR cancer cells compared to non-alkylated analogs:

  • Resistance Reversal : In doxorubicin-resistant Friend erythroleukemia cells, this compound’s resistance factor is 10–20× lower than Adriamycin’s. N-Alkylation reduces affinity for the MDR efflux pump, enhancing intracellular retention .
  • Uptake Studies: Resistant cells accumulate 90% less daunorubicin but retain normal levels of N,N-dimethyldaunorubicin, confirming altered pump affinity .

Table 2: Resistance Profiles of Anthracyclines in MDR Cells

Compound Resistance Factor (vs. Wild-Type) Efflux Pump Affinity
Adriamycin 200× High
Daunorubicin 100× High
This compound 10–20× Moderate
N,N-Dimethyldaunorubicin 1–2× Low

Antimicrobial Activity Against Borrelia burgdorferi

This compound demonstrates potent activity against both growing and stationary-phase B. burgdorferi, the causative agent of Lyme disease:

  • MIC Values: Against log-phase bacteria, this compound’s MIC is 0.36–0.72 µg/mL, comparable to daunorubicin (≤0.36 µg/mL) and superior to daptomycin (12.5–25 µg/mL) .
  • Stationary Phase Efficacy : At 20 µM, this compound reduces viable stationary-phase cells to 21%, outperforming doxycycline (77%) and amoxicillin (77%) .

Table 3: Anti-Borrelia Activity of Selected Compounds

Compound MIC (µg/mL) Stationary Phase Viability (%)
This compound 0.37–0.73 21
Daptomycin 12.5–25 18
Daunorubicin ≤0.35 10
Doxycycline ≤0.25 77

Toxicity and Therapeutic Index

This compound derivatives exhibit lower acute toxicity compared to Adriamycin:

  • LD50 Values : ε-Pyrromycin RDC (a derivative) has an LD50 of 85.5 mg/kg in mice, significantly higher than Adriamycin’s 14.2 mg/kg, suggesting a wider therapeutic window .
  • Transcription Inhibition : At low concentrations, this compound inhibits glucocorticoid receptor (GR) transactivation without affecting NF-κB, indicating selective transcriptional interference .

Biologische Aktivität

Pyrromycin, a member of the pyrrolomycin family, has garnered attention for its diverse biological activities, particularly its potent antibacterial properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, antibacterial efficacy, and potential therapeutic applications.

Overview of this compound

This compound is a polyhalogenated antibiotic that exhibits significant antimicrobial activity, particularly against Gram-positive bacteria. Its structure allows it to disrupt bacterial cell membranes and interfere with essential cellular processes. The compound's unique mechanism of action contributes to its effectiveness in combating antibiotic-resistant strains.

This compound's biological activity is primarily attributed to its ability to act as a protonophore , which disrupts the proton gradient across bacterial membranes. This action leads to uncoupling of oxidative phosphorylation, ultimately resulting in cell death. Key findings regarding its mechanisms include:

  • Membrane Depolarization : this compound has been shown to be a potent membrane-depolarizing agent, significantly more active than conventional protonophores like carbonyl cyanide m-chlorophenylhydrazone (CCCP) .
  • Gram-Positive Specificity : While initially thought to be specific to Gram-positive bacteria, studies indicate that this compound can also affect Gram-negative bacteria when drug efflux transporters are inhibited .

Antibacterial Activity

This compound demonstrates remarkable antibacterial properties with low minimum inhibitory concentration (MIC) values against various pathogens. The following table summarizes the antibacterial efficacy of this compound against selected bacteria:

Bacteria MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus0.0250.1
Escherichia coli ΔtolC0.0750.3
Pseudomonas aeruginosa0.459Not determined

Note: MBC refers to the minimum bactericidal concentration required to kill 99.9% of the bacteria.

Structure-Activity Relationship (SAR)

Research into the SAR of pyrromycins has revealed critical insights into how structural modifications influence their biological activity:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the pyrrole ring enhances antibacterial activity.
  • Halogen Substitution : Replacing chlorine with nitro groups increases potency against Gram-positive bacteria .
  • Lipophilicity : Modifications that increase lipophilicity can reduce cytotoxicity while maintaining or enhancing antimicrobial efficacy .

Case Studies and Research Findings

Several studies have highlighted the clinical relevance of this compound and its derivatives:

  • A study demonstrated that new synthetic nitro-pyrrolomycins exhibited improved antibacterial properties while reducing cytotoxicity compared to traditional variants .
  • Another investigation focused on the time-dependent killing effect of this compound, showing significant reductions in colony-forming units (CFU) over time against both S. aureus and E. coli .

Q & A

Q. What are the established in vitro assays for evaluating Pyrromycin’s antitumor efficacy, and how should researchers control for cytotoxicity confounding factors?

this compound’s antitumor activity is typically assessed using standardized assays such as the MTT assay (cell viability), clonogenic assay (long-term survival), and flow cytometry (apoptosis/necrosis quantification). To control for cytotoxicity confounders:

  • Use positive controls (e.g., doxorubicin) and negative controls (untreated cells) to validate assay conditions .
  • Normalize results to cell proliferation rates using time-lapse microscopy or ATP-based assays to distinguish cytostatic vs. cytotoxic effects.
  • Apply dose-response curves to calculate IC50 values, ensuring consistency with published thresholds (e.g., β-Pyrromycin IC50: 1.0 μM in RDC models) .

Q. How can researchers validate this compound’s mechanism of action in DNA intercalation studies?

  • Employ spectrophotometric titration to measure DNA-binding affinity via hypochromicity shifts.
  • Use gel electrophoresis to visualize DNA unwinding or cleavage.
  • Compare results to structurally similar anthracyclines (e.g., ε-Rhodomycin) to identify unique binding motifs .
  • Integrate molecular docking simulations (e.g., AutoDock Vina) to predict binding sites and validate experimentally .

Q. What statistical methods are recommended for analyzing dose-dependent responses in this compound studies?

  • Use non-linear regression models (e.g., log(inhibitor) vs. normalized response in GraphPad Prism) to calculate IC50/EC50.
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
  • Address variability by reporting confidence intervals and standard error margins , particularly for derivatives with narrow therapeutic indices (e.g., β-Pyrromycin RDC: 1.0–2.0 μM range) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported efficacy across cancer cell lines?

  • Conduct systematic meta-analyses of existing data to identify confounding variables (e.g., cell line origin, culture conditions) .
  • Perform transcriptomic profiling (RNA-seq) to correlate efficacy with genetic markers (e.g., TOP2A overexpression).
  • Design replication studies using standardized protocols (e.g., ATCC-recommended media) to isolate drug-specific effects .
  • Leverage patient-derived xenograft (PDX) models to assess translational relevance .

Q. What experimental strategies optimize this compound derivatives for reduced cardiotoxicity while retaining antitumor activity?

  • Apply structure-activity relationship (SAR) studies to modify the aglycone moiety, reducing reactive oxygen species (ROS) generation.
  • Test derivatives in human cardiomyocyte models (e.g., AC16 cells) alongside tumor cells to quantify selectivity indices .
  • Use proteomic profiling to identify off-target kinase interactions (e.g., HER2, ABL1) linked to cardiotoxicity .
  • Validate findings in in vivo models using echocardiography to monitor cardiac function .

Q. How should researchers design longitudinal studies to assess this compound resistance mechanisms?

  • Establish chronic exposure models with incremental dose escalation to mimic clinical resistance.
  • Perform whole-exome sequencing on resistant clones to identify mutations (e.g., ABCB1/P-gp upregulation).
  • Use CRISPR-Cas9 knockout libraries to validate resistance-associated genes .
  • Incorporate pharmacokinetic-pharmacodynamic (PK/PD) modeling to predict resistance thresholds .

Q. What methodologies address batch-to-batch variability in this compound production for preclinical studies?

  • Implement HPLC-PDA (photodiode array detection) to verify purity (>95%) and quantify degradation products.
  • Standardize synthesis protocols using ICH Q11 guidelines for critical quality attributes (e.g., glycosylation efficiency) .
  • Collaborate with academic core facilities for NMR-based structural validation (e.g., anomeric proton confirmation) .

Methodological Frameworks for this compound Research

How can the PICOT framework structure clinical research questions for this compound-based trials?

  • Population : Patients with TOP2A-amplified sarcomas.
  • Intervention : this compound (20 mg/m²) + standard chemotherapy.
  • Comparison : Doxorubicin monotherapy.
  • Outcome : Progression-free survival at 12 months.
  • Time : 24-month follow-up.
    This format ensures alignment with translational objectives and regulatory requirements .

What criteria (FINER) should guide this compound research question feasibility?

  • Feasible : Access to validated PDX models and GMP-grade this compound.
  • Interesting : Addresses cardiotoxicity, a major limitation of anthracyclines.
  • Novel : Explores understudied derivatives (e.g., γ-Rhodomycin RDRs).
  • Ethical : Preclinical toxicity data justifies human trials.
  • Relevant : Aligns with NIH priorities for targeted oncology therapies .

Data Interpretation and Reporting

Q. How should researchers address conflicting data on this compound’s synergy with immune checkpoint inhibitors?

  • Perform subset analyses stratified by tumor immune infiltrate scores (e.g., CD8+ T-cell density).
  • Use multiplex immunofluorescence to quantify PD-L1 expression pre/post-treatment.
  • Apply Bayesian hierarchical models to account for heterogeneity across studies .

Q. What guidelines ensure rigorous reporting of this compound studies?

  • Follow ARRIVE 2.0 for in vivo experiments and MIAME for microarray data.
  • Disclose batch numbers, solvent systems, and stability profiles in Supplementary Materials .
  • Use STROBE or CONSORT checklists for observational/clinical trials, respectively .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrromycin
Reactant of Route 2
Pyrromycin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.